Cas no 958-09-8 (Deoxyadenosine)

Deoxyadenosine structure
Deoxyadenosine structure
Deoxyadenosine
958-09-8
C10H13N5O3
251.241921186447
MFCD00005754
40410
13730

Deoxyadenosine Properties

Names and Identifiers

    • 2'-deoxyadenosine
    • Deoxyadenosine
    • 2`-Deoxyadenosine
    • 2'-Deoxyadenosine Anhydrous
    • 2'-DEOXY-D-ADENOSINE
    • adeninedeoxyribose
    • Adenosine,2'-deoxy
    • Adenyldeoxyriboside
    • DEOXYADENOSINE-2'
    • DESOXYADENOSINE
    • Adenine deoxyribonucleoside
    • Adenine deoxyribose
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • Adenine deoxy nucleoside
    • 2-Deoxyadenosine
    • 2'-Deoxyformycin A
    • ADENOSINE, 2'-DEOXY-
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • Adenine deoxyriboside
    • beta-D-ery
    • 2′-Deoxyadenosine (ACI)
    • 167: PN: US20040053876 SEQID: 167 unclaimed DNA
    • 78: PN: WO2022263569 PAGE: 208 claimed sequence
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine
    • D
    • 9: PN: WO2022247943 SEQID: 61 claimed sequence
    • 9H-Purin-6-amine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • 9H-Purin-6-amine, 9-(2-deoxy-β-D-ribofuranosyl)-
    • dA
    • NQZ-035
    • NSC 141848
    • NSC 143510
    • NSC 83258
    • β-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • β-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-
    • 2'Deoxyadenosine
    • SR-01000397552
    • PD093862
    • 1-(2'-Deoxy-beta-threopentofuranosyl)adenine
    • .beta.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • FT-0612141
    • NCGC00095662-01
    • .beta.-D-Ribofuranose,2-dideoxy-
    • EN300-296236
    • .alpha.-Deoxyadenosine
    • 2'-Deoxy-.alpha.-adenosine
    • NSC-100793
    • 9-(2-Deoxy-alpha-D-erythro-pentofuranosyl)-9H-purin-6-amine
    • NSC100793
    • SY102597
    • Oprea1_126267
    • VS-01692
    • NSC-91774
    • 5-(6-AMINO-PURIN-9-YL)-2-HYDROXYMETHYL-TETRAHYDRO-FURAN-3-OL
    • Adenine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-
    • SCHEMBL12222478
    • NCGC00095662-02
    • 2 inverted exclamation mark -Deoxyadenosine
    • NSC143510
    • 9-(2-deoxypentofuranosyl)-9H-purin-6-amine
    • 7005-15-4
    • FT-0665767
    • AKOS005444927
    • NSC141848
    • NSC83258
    • 2''-deoxyadenosine (dAdo)
    • NSC91774
    • .alpha.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • NSC-143510
    • SCHEMBL23982174
    • 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • 5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • CHEMBL416340
    • SR-01000397552-1
    • SR-01000397552-2
    • dAdo
    • 2''-Deoxyadenosine
    • 5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-
    • 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-ribofuranosyl)-
    • TriptotriterpenicacidA
    • FT-0771766
    • 9-(2-Deoxy-alpha-L-erythro-pentofuranosyl)-9H-purin-6-amine
    • BDBM50025883
    • NSC-83258
    • (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-tetrahydrofuran-3-ol
    • DTXSID20862485
    • NCI60_042030
    • OLXZPDWKRNYJJZ-UHFFFAOYSA-N
    • 9-(2-Deoxy-.beta.-D-erythro-pentofuranosyl)adenine
    • FT-0633190
    • 2''deoxyadenosine
    • NCIOpen2_005678
    • 9H-Purin-6-amine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-
    • NCI60_000920
    • 9-(2-deoxy-beta-D-ribofuranosyl)-9H-purin-6-amine
    • MLS000515799
    • 2'-Deoxyadenosine monohydrate
    • 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine
    • MLS002695902
    • MLSMR
    • SMR000112273
    • +Expand
    • MFCD00005754
    • OLXZPDWKRNYJJZ-RRKCRQDMSA-N
    • 1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
    • NC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC=12

Computed Properties

  • 251.10200
  • 3
  • 7
  • 2
  • 251.101839
  • 18
  • 307
  • 0
  • 3
  • 0
  • 0
  • 0
  • 1
  • -0.5
  • 119

Experimental Properties

  • -0.36960
  • 119.31000
  • 1.7610 (estimate)
  • Soluble in water and caustic soda.
  • 394.4°C (rough estimate)
  • 188.0 to 192.0 deg-C
  • 627.2 °C at 760 mmHg
  • White crystalline powder
  • -25° (c=0.5 in water)
  • 1.2938 (rough estimate)

Deoxyadenosine Security Information

Deoxyadenosine Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Deoxyadenosine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036CR-1g
2'-Deoxyadenosine
958-09-8 98%
1g
$8.00 2024-04-19
A2B Chem LLC
AB47403-1g
2'-Deoxyadenosine
958-09-8 98%
1g
$8.00 2024-07-18
Aaron
AR0036L3-1g
2'-Deoxyadenosine
958-09-8 98%
1g
$3.00 2024-07-18
abcr
AB352837-5 g
2'-Deoxyadenosine, 99%; .
958-09-8 99%
5g
€58.50 2022-06-02
Ambeed
A159248-1g
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 98%
1g
$10.0 2024-07-16
Apollo Scientific
BID1006-10g
2'-Deoxyadenosine
958-09-8
10g
£21.00 2023-09-02
Chemenu
CM237795-5g
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 97%
5g
$*** 2023-03-29
ChemScence
CS-W021069-25g
2'-Deoxyadenosine
958-09-8 ≥98.0%
25g
$58.0 2022-04-26
Cooke Chemical
A3578312-5G
2'-Deoxyadenosine Anhydrous
958-09-8 >98.0%(HPLC)(T)
5g
RMB 182.40 2023-09-07
Crysdot LLC
CD33000017-25g
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
958-09-8 97%
25g
$111 2024-07-18

Deoxyadenosine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  5 min, 20 °C; 20 h, 20 °C
Reference
Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides
Drenichev, Mikhail S.; Alexeev, Cyril S.; Kurochkin, Nikolay N.; Mikhailov, Sergey N., Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: 2-Mercaptoethanol ,  1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Water ;  4 h, 100 °C
Reference
Radical Reactions in Aqueous Medium Using (Me3Si)3SiH
Postigo, Al; Kopsov, Sergey; Ferreri, Carla; Chatgilialoglu, Chryssostomos, Organic Letters, 2007, 9(25), 5159-5162

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Calcium chloride Catalysts: Purine nucleoside phosphorylase Solvents: Water
Reference
Process for producing nucleoside compound
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Reference
A facile method for deprotection of trityl ethers using column chromatography
Pathak, Ashish K.; Pathak, Vibha; Seitz, Lainne E.; Tiwari, Kamal N.; Akhtar, Mohammad S.; et al, Tetrahedron Letters, 2001, 42(44), 7755-7757

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Purine nucleoside phosphorylase ,  Calcium chloride Solvents: Water
Reference
Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Water ;  2 h, pH 7, 45 °C
Reference
Immobilized Escherichia coli BL21 as a catalyst for the synthesis of adenine and hypoxanthine nucleosides
Trelles, Jorge A.; Bentancor, Leticia; Schoijet, Alejandra; Porro, Silvia; Lewkowicz, Elizabeth S.; et al, Chemistry & Biodiversity, 2004, 1(2), 280-288

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Water ;  pH 7, 45 °C
Reference
Microbial synthesis of antiviral nucleosides using Escherichia coli BL21 as biocatalyst
Rogert, Maria C.; Trelles, Jorge A.; Porro, Silvia; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2002, 20(5), 347-351

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
Preparation of deoxynucleosides via homolytic deoxygenation reactions
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pentaerythritol Solvents: Water ;  23 h, pH 7
Reference
Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides
Xu, Jianfeng ; Chmela, Vaclav ; Green, Nicholas J. ; Russell, David A.; Janicki, Mikolaj J. ; et al, Nature (London, 2020, 582(7810), 60-66

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Water Solvents: Methanol ;  18 h, 6 °C
Reference
Pd(0)/Cu(I)-Mediated Direct Arylation of 2'-Deoxyadenosines: Mechanistic Role of Cu(I) and Reactivity Comparisons with Related Purine Nucleosides
Storr, Thomas E.; Baumann, Christoph G.; Thatcher, Robert J.; De Ornellas, Sara; Whitwood, Adrian C.; et al, Journal of Organic Chemistry, 2009, 74(16), 5810-5821

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Water ;  4 h, pH 7, 60 °C
Reference
Aeromonas hydrophila strains as biocatalysts for transglycosylation
Nobile, Matias; Terreni, Marco; Lewkowicz, Elizabeth; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2011, 28(5-6), 395-402

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  2 h, 5 °C; 15 h, rt
Reference
Synthesis for 2'-deoxy-β-adenosine
, China, , ,

Deoxyadenosine Raw materials

Deoxyadenosine Preparation Products

Deoxyadenosine Suppliers

WU HAN XIN XIN JIA LI Biotechnology Co., Ltd.
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